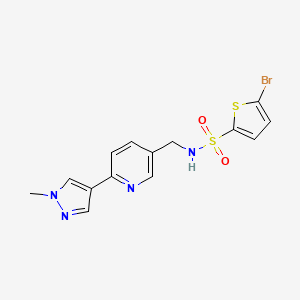
2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively block the activity of RAC1, a member of the Rho family of small GTPases. RAC1 is a key regulator of cellular processes such as cytoskeletal rearrangement, cell migration, and proliferation, and dysregulation of RAC1 activity has been implicated in a variety of diseases, including cancer and inflammation.
Scientific Research Applications
Synthesis and Biological Evaluation
Thiazolidinone Derivatives : A study highlighted the synthesis of thiazolidinone derivatives using a microwave-assisted technique, showing promising anti-inflammatory activity through in vitro and in vivo models. This approach underscores the compound's potential utility in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Glutaminase Inhibitors : Another research focused on designing and synthesizing analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) to inhibit glutaminase, highlighting the compound's relevance in cancer treatment strategies. The analogs demonstrated similar potency and improved solubility, indicating their potential as therapeutic agents against cancer (Shukla et al., 2012).
Antimicrobial Agents : Research into novel thiazole, pyridone, and other heterocyclic compounds bearing a sulfonamide moiety demonstrated significant antimicrobial properties. These findings suggest the compound's utility in the synthesis of new antimicrobial agents (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) provided insights into their structural characteristics and potential antioxidant activity. This research indicates the compound's applicability in developing novel antioxidant agents (Chkirate et al., 2019).
Molecular Docking and Enzyme Inhibition
Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcased its anticancer activity by targeting the VEGFr receptor, emphasizing its potential in cancer therapy research (Sharma et al., 2018).
Computational Calculations for Antimalarial Sulfonamides : A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, demonstrating the compound's broader pharmacological applications (Fahim & Ismael, 2021).
Interaction with Polar Liquids : An investigation into the interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and polar liquids through computational studies provided insights into its electronic and biological properties, relevant for drug design and development (Bharathy et al., 2021).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-3-27(25,26)13-9-7-12(8-10-13)11-16(22)20-15-6-4-5-14-17(15)19(24)21(2)18(14)23/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWNGSDDSLTPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

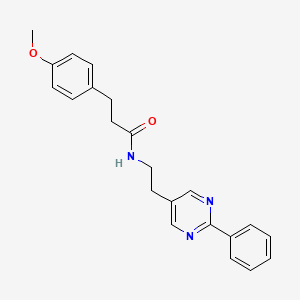
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)
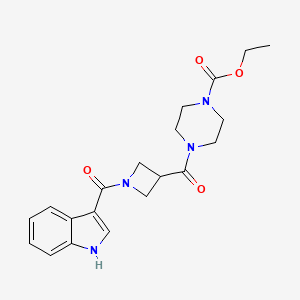
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

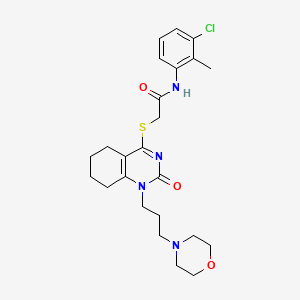
![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)
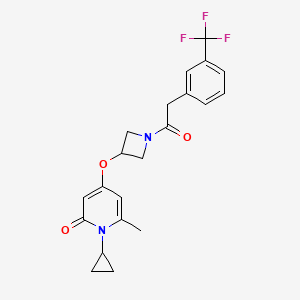

![3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720465.png)
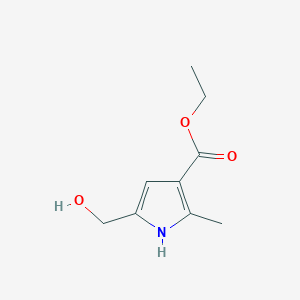
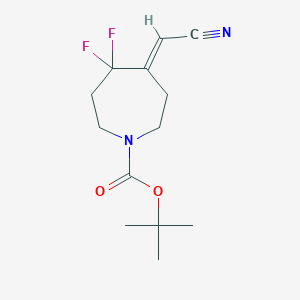
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)
